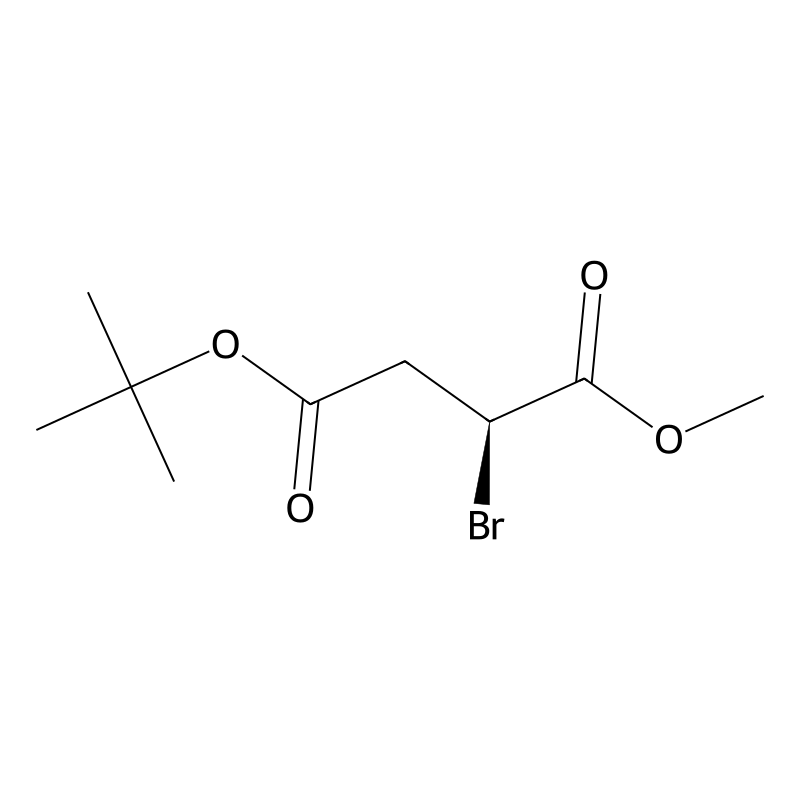(S)-4-tert-Butyl 1-methyl 2-bromosuccinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is a chiral compound with the molecular formula CHBrO and a molecular weight of approximately 267.12 g/mol. It is characterized by its unique structure, which includes a bromine atom attached to a succinate backbone, specifically at the 2-position, and a tert-butyl group at the 4-position. This compound is often utilized in chemical research and synthesis due to its distinctive properties and reactivity .
- Act as a precursor for the synthesis of other molecules through its reactive functional groups.
- Serve as a building block in the construction of more complex molecules.
- Bromine: Bromine can be a skin and respiratory irritant.
- Ester: Esters can be flammable and potentially hydrolyze to release acidic components.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form esters.
- Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes.
These reactions are significant for modifying the compound for specific applications in organic synthesis and medicinal chemistry .
The synthesis of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate can be achieved through several methods:
- Bromination of Succinates: Starting from a suitable succinate, bromination can be performed using bromine or other brominating agents under controlled conditions.
- Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography can be employed to isolate the (S)-enantiomer.
- Esterification Reactions: The compound can also be synthesized via esterification of the corresponding acid with alcohols in the presence of acid catalysts.
These methods highlight the versatility in synthesizing this compound for various applications .
Interaction studies involving (S)-4-tert-Butyl 1-methyl 2-bromosuccinate primarily focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Studies may include:
- Reactivity with Amines: Investigating how amines interact with the bromine center.
- Binding Studies: Exploring how this compound may bind to biological targets or receptors.
Such studies are essential for assessing its potential therapeutic uses or environmental impacts .
Several compounds share structural similarities with (S)-4-tert-Butyl 1-methyl 2-bromosuccinate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-tert-butyl-1-methylbenzene | CHBr | Aromatic structure; different reactivity |
| Ethyl 2-bromoacetate | CHBrO | Simple ester; used in similar reactions |
| Methyl 2-bromobutyrate | CHBrO | Similar ester; different alkyl groups |
Uniqueness
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate stands out due to its chiral nature and the presence of both a bromine atom and a bulky tert-butyl group, which can influence its physical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions that may not be present in other derivatives, making it particularly interesting for research and application in organic synthesis.








